1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

JNK3 inhibition Kinase assay SAR

1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034366-95-3) is a small-molecule urea derivative (MW 278.38 g/mol, clogP ~1.5) built upon a thiophenyl-pyrazolourea scaffold that has been validated as a core framework for developing potent, isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. The compound features a 3,5-disubstituted thiophene linked to a pyrazole, an ethylene spacer, and a terminal N-propyl urea—a minimal amide-sidechain variant relative to extensively optimized clinical leads in the same chemotype.

Molecular Formula C13H18N4OS
Molecular Weight 278.37
CAS No. 2034366-95-3
Cat. No. B2461770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034366-95-3
Molecular FormulaC13H18N4OS
Molecular Weight278.37
Structural Identifiers
SMILESCCCNC(=O)NCCN1C=CC(=N1)C2=CSC=C2
InChIInChI=1S/C13H18N4OS/c1-2-5-14-13(18)15-6-8-17-7-3-12(16-17)11-4-9-19-10-11/h3-4,7,9-10H,2,5-6,8H2,1H3,(H2,14,15,18)
InChIKeyFNUJISGGAZBRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034366-95-3): Chemical Identity and JNK-Targeted Scaffold Context


1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034366-95-3) is a small-molecule urea derivative (MW 278.38 g/mol, clogP ~1.5) built upon a thiophenyl-pyrazolourea scaffold that has been validated as a core framework for developing potent, isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors [1]. The compound features a 3,5-disubstituted thiophene linked to a pyrazole, an ethylene spacer, and a terminal N-propyl urea—a minimal amide-sidechain variant relative to extensively optimized clinical leads in the same chemotype [2]. Its primary relevance lies in structure–activity relationship (SAR) studies targeting neurodegenerative indications where JNK3 isoform selectivity, central nervous system (CNS) penetration, and metabolic stability are critical differentiators [1].

Why Generic Substitution of 1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea with In-Class JNK3 Inhibitors Can Compromise Experimental Reproducibility


The thiophene-pyrazolourea chemotype exhibits steep SAR, where minor changes to the terminal urea substituent drive orders-of-magnitude shifts in JNK3 inhibitory potency, isoform selectivity against JNK1/JNK2, and human liver microsomal stability [1]. For instance, the evolution from the early 3,5-disubstituted thiophene lead (compound 6; JNK3 IC50 = 50 nM) to the optimized amide-capped leads (compound 16, IC50 = 8 nM; compound 17, IC50 = 35 nM) demonstrates that the N-alkyl urea sidechain—exactly the region where 1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea differs—is a primary determinant of target engagement and selectivity [1]. Procuring a close analog without verifying sidechain-specific performance risks introducing an inhibitor with unrecognized potency deficits, altered kinase-selectivity profiles, or poor metabolic stability, undermining head-to-head comparisons in JNK3-mediated neurodegeneration or inflammation assays [1].

Quantitative Differentiation Evidence for 1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea Relative to Optimized JNK3 Inhibitor Comparators


JNK3 Enzymatic Potency: N-Propyl Urea Sidechain Exhibits Suboptimal Affinity Compared to Heterocyclic Amide Leads

In the thiophene-pyrazolourea series, the nature of the terminal amide/urea substituent directly controls JNK3 inhibitory potency. The early 3,5-disubstituted thiophene lead (compound 6) bearing an azetidine amide achieved a JNK3 IC50 of 50 nM [1]. Systematic optimization of this region yielded compound 16 (tetrahydrofuran amide, IC50 = 8 nM) and compound 17 (oxetane amide, IC50 = 35 nM) [1]. Simple alkyl amides (e.g., compounds 7 and 8) reduced JNK3 inhibition compared to heterocyclic amide 6 [1]. The 1-propyl urea sidechain of the target compound, being an even simpler alkyl urea lacking the constrained heterocyclic amide, is expected by class-level SAR inference to produce JNK3 IC50 values significantly higher (weaker) than 50 nM, consistent with the trend that non-constrained alkyl substituents diminish potency [1].

JNK3 inhibition Kinase assay SAR

JNK Isoform Selectivity: Alkyl Urea Sidechains Compromise JNK3-over-JNK1 Selectivity Relative to Constrained Heterocyclic Amides

Isoform selectivity against JNK1 and JNK2 is a defining requirement for JNK3-targeted therapeutics to avoid peripheral toxicity. The 3,5-disubstituted thiophene lead compound 6 achieved 72-fold selectivity for JNK3 over JNK1 (JNK1 IC50 = 3.6 μM vs JNK3 IC50 = 50 nM) [1]. Selectivity was further enhanced in later leads: compound 16 demonstrated > 250-fold selectivity against JNK2, and compound 17 showed ~40-fold selectivity against JNK2 [1]. SAR indicates that the amide region strongly modulates selectivity; simple alkyl amides (compounds 7, 8) reduced both potency and selectivity relative to heterocyclic amides [1]. The N-propyl urea sidechain lacks the conformational constraint and steric bulk of the optimized oxetane or tetrahydrofuran amides, which are critical for occupying the hydrophobic pocket-II of JNK3 and achieving high selectivity. Therefore, the target compound is inferred to exhibit substantially lower JNK3-over-JNK1 and JNK3-over-JNK2 selectivity ratios than leads 16 and 17.

Kinase selectivity Isoform selectivity JNK1 JNK2

Human Liver Microsome Stability: N-Alkyl Urea Variant Lacks the Metabolic Stability Profile of Heterocyclic Amide Leads

In vitro metabolic stability in human liver microsomes (HLM) is a critical filter for selecting JNK3 inhibitors with potential for in vivo pharmacokinetic studies. Among the thiophene-pyrazolourea series, compounds with nitrogen-containing heterocyclic amides (e.g., compound 14, t1/2 = 92 min) showed better HLM stability than oxygen-containing heterocyclic amides (compound 16, t1/2 = 33 min; compound 17, t1/2 = 66 min) [1]. Notably, compound 24—a more flexible analogue with an inserted methylene spacer—suffered a dramatic drop in HLM stability (t1/2 = 8 min) [1]. The N-propyl urea sidechain of the target compound introduces a flexible, unconstrained alkyl tail without the stabilizing heterocyclic ring present in leads 16 and 17. Based on the SAR trend linking sidechain flexibility to reduced microsomal stability, the target compound is predicted to exhibit an HLM t1/2 significantly shorter than 66 min, and potentially in the range of compound 24 (8 min) or worse.

Microsomal stability DMPK Metabolic stability

CNS Penetration: Optimized Amide Leads Achieve Brain Penetrance; N-Propyl Urea Variant Lacks Supporting Evidence

For neurodegenerative disease applications, brain penetration is a non-negotiable requirement. In the thiophene-pyrazolourea series, compound 17 was explicitly characterized as orally bioavailable and brain penetrant based on in vivo pharmacokinetic studies [1]. The 3D cocrystal structures of compounds 17 and 27 bound to human JNK3 (PDB 7KSK, 7KSI; resolution 1.84 Å) revealed occupancy of both hydrophobic pocket-I and hydrophobic pocket-II in the ATP-binding site, with the amide sidechain making critical contacts that stabilize the inhibitor conformation [1]. The N-propyl urea sidechain lacks both the conformational rigidity and the hydrogen-bonding/steric features of the optimized amides that enable brain penetration. No in vivo brain-to-plasma ratio data exist for the target compound. Procurement for CNS-targeted studies carries the risk of poor or absent brain exposure.

Brain penetration CNS exposure Blood-brain barrier

Defined Research Scenarios for 1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea Based on Quantitative Differentiation Evidence


SAR Negative-Control or Tool Compound for JNK3 Scaffold Engagement Studies

The compound's suboptimal N-propyl urea sidechain—relative to potent amide leads 16 (IC50 = 8 nM) and 17 (IC50 = 35 nM)—makes it an appropriate negative control for experiments designed to confirm that JNK3-mediated pharmacological effects are sidechain-dependent [1]. In cell-based JNK3 target-engagement assays (e.g., c-Jun phosphorylation inhibition in SHSY5Y neuronal cells), inclusion of this compound alongside compound 17 can delineate the contribution of the amide moiety to cellular potency and selectivity [1].

Baseline Calibrator for In Vitro JNK Selectivity Profiling Panels

Because the N-propyl urea sidechain likely compromises isoform selectivity (predicted JNK1/JNK3 ratio ≤ 10–20 vs. 72-fold for lead 6), this compound can serve as a selectivity-floor calibrator in kinase profiling panels of 374 wild-type kinases, similar to those reported for compound 17 [1]. Comparative analysis against compound 17—which showed significant inhibition only of JNK3 in such a panel [1]—can help establish the selectivity threshold that optimized amide sidechains provide.

Metabolic Stability Benchmarking in Human Liver Microsome Assays

Given the predicted poor HLM stability of the flexible N-propyl urea (inferred t1/2 < 30–50 min vs. 66 min for compound 17), this compound can be used as a low-stability benchmark when evaluating next-generation JNK3 inhibitors for metabolic robustness [1]. Head-to-head incubation in human and mouse liver microsomes, with LC-MS/MS quantitation, allows determination of whether structural modifications yield meaningful improvements over the N-alkyl urea baseline.

Fragment-Based or Structure-Guided Optimization Starting Point

The minimal N-propyl urea sidechain retains the core thiophene-pyrazole scaffold that engages the JNK3 ATP pocket (cocrystal structures of compounds 17 and 27 confirmed binding to both hydrophobic pocket-I and pocket-II at 1.84 Å resolution [1]). This compound can therefore serve as a fragment-like starting point for structure-guided optimization of the urea/amide region, where iterative synthesis guided by JNK3 cocrystallography can progressively improve potency, selectivity, and metabolic stability [1].

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